molecular formula C5H8FN3 B13436932 1-(Azidomethyl)-1-fluorocyclobutane

1-(Azidomethyl)-1-fluorocyclobutane

Cat. No.: B13436932
M. Wt: 129.14 g/mol
InChI Key: DTIDTOWDVDFNAR-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-1-fluorocyclobutane is an organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1-fluorocyclobutane typically involves the introduction of the azido group and the fluorine atom onto the cyclobutane ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halomethylcyclobutane, is treated with sodium azide (NaN3) to introduce the azido group. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of azides and fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), amines, thiols.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.

    Reduction: 1-(Aminomethyl)-1-fluorocyclobutane.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(Azidomethyl)-1-fluorocyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-1-fluorocyclobutane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The fluorine atom can influence the reactivity and stability of the compound by affecting the electronic properties of the cyclobutane ring .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the azido group and the fluorine atom on a cyclobutane ring. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

1-(azidomethyl)-1-fluorocyclobutane

InChI

InChI=1S/C5H8FN3/c6-5(2-1-3-5)4-8-9-7/h1-4H2

InChI Key

DTIDTOWDVDFNAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN=[N+]=[N-])F

Origin of Product

United States

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